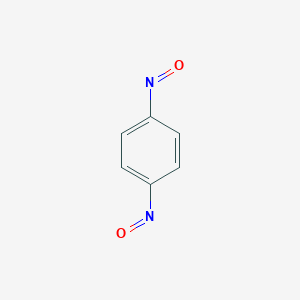

1,4-Dinitrosobenzene

描述

Contextualization within Aromatic Nitroso Compound Chemistry

Aromatic nitroso compounds, a class to which 1,4-dinitrosobenzene belongs, are defined by the presence of at least one nitroso group attached to an aromatic ring. These compounds are known for their distinctive reactivity, which is largely governed by the electronic nature of the nitroso group. A key characteristic of many aromatic C-nitroso compounds is their tendency to exist in a monomer-dimer equilibrium, forming azodioxy compounds. researchgate.netresearchgate.net This reversible dimerization is a central theme in their chemistry. researchgate.netresearchgate.net

This compound is a prime example within this class that exhibits a pronounced inclination to polymerize. researchgate.netresearchgate.net This polymerization occurs spontaneously and leads to the formation of poly(1,4-phenyleneazine-N,N-dioxide), a polymer with a highly organized linear chain structure. researchgate.net This ability to form stable polymers sets it apart and makes it a focal point for studies in polymer and materials science. The electronic structure of the nitroso group, with its high-energy highest occupied molecular orbital (HOMO), contributes to its notable photochemical and electrochemical reactivity. at.ua

Historical Trajectories of Research on this compound

Historically, research into this compound and related aromatic nitroso compounds has evolved significantly. Early investigations focused on the fundamental synthesis and characterization of these molecules. Over time, the intriguing dimerization and polymerization behavior of these compounds captured the attention of chemists. researchgate.netresearchgate.net A notable milestone in the study of this compound was the successful isolation of its monomeric form through gas-phase deposition on a cold surface at 10 K, and the subsequent observation of its spontaneous polymerization upon heating. mdpi.com

The vulcanizing properties of this compound in unsaturated rubbers have also been a subject of historical and ongoing research. researchgate.netat.ua Studies have explored its efficiency as a curing agent, investigating the formation of crosslinks and pendant groups in polymers like butyl and natural rubber. researchgate.net The development of various synthetic routes, including the oxidation of p-phenylenediamine (B122844) or 1,4-benzoquinone (B44022) dioxime, has been a continuous area of refinement, aiming for higher yields and improved safety profiles.

Scope and Academic Significance of Current Investigations

Current research on this compound is multifaceted, spanning several areas of chemistry. A significant focus remains on its unique polymerization characteristics. researchgate.net Researchers are actively investigating the kinetics and mechanisms of its polymerization and depolymerization under various conditions, including cryogenic temperatures and UV photolysis. researchgate.net The resulting polymer, poly(1,4-phenyleneazine-N,N-dioxide), is being studied for its potential as a wide-bandgap semiconductor with possible applications in molecular photoelectronics, such as organic light-emitting diodes (OLEDs). researchgate.net

The crystal and molecular structure of both the monomer and the polymer are subjects of intense scrutiny, utilizing techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations. researchgate.net These studies aim to understand the structure-property relationships that govern its electronic and physical characteristics. researchgate.net Furthermore, the electrochemical behavior of this compound is being explored, particularly its reduction processes, which provides insights into its reactivity and potential for controlled chemical transformations. researchgate.net The compound also serves as a precursor in the synthesis of various dyes and other organic intermediates, highlighting its continued relevance in synthetic chemistry.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄N₂O₂ |

| Molecular Weight | 136.11 g/mol |

| Melting Point | 146.5°C |

| Density | 1.3 g/cm³ |

| Crystal Structure | Monoclinic, Space Group P2₁/c |

Note: Data sourced from reference .

Comparison of Synthesis Routes for this compound

| Method | Reagents | Yield (%) | Purity (%) | Key Advantages/Disadvantages |

| Nitrosation | p-Phenylenediamine, Nitrous Acid | 60-70 | 85-90 | Involves hazardous intermediates. |

| Catalytic Autoxidation | 1,4-Benzoquinone Dioxime, Nitrogen Oxides | up to 96 | High | High yield and efficiency. |

| H₂O₂–HCl Oxidation | Dioxime, H₂O₂, HCl | 90–96 | 95–98 | Eliminates toxic gases, simplified waste. |

Note: Data compiled from reference .

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-dinitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZXROSCOHNKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-34-3 | |

| Record name | Benzene, 1,4-dinitroso-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5029138 | |

| Record name | Benzene, 1,4-dinitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-12-4, 9003-34-3 | |

| Record name | 1,4-Dinitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dinitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Dinitrosobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dinitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-dinitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dinitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dinitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DINITROSOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70O817J1MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparative Strategies

Classical and Established Synthetic Routes for Aromatic Dinitroso Compounds

Traditional methods for synthesizing 1,4-Dinitrosobenzene have been well-established in chemical literature, providing foundational routes for its preparation.

One of the primary classical routes involves the direct nitrosation of p-Phenylenediamine (B122844). This method utilizes nitrous acid (HNO₂), typically generated in situ under controlled acidic conditions, to introduce the nitroso groups onto the aromatic ring.

A historically significant two-step process for synthesizing this compound begins with 4-Nitroaniline.

Diazotization : The first step is the conversion of 4-Nitroaniline to a diazonium salt. This is achieved by treating the aniline (B41778) derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction is conducted at low temperatures, typically between 0–5°C, to ensure the stability of the resulting diazonium salt intermediate, 4-nitrobenzenediazonium (B87018) chloride.

Nitrosation : The intermediate diazonium salt is then decomposed in the presence of a copper catalyst, such as copper(II) sulfate (B86663) (CuSO₄), which facilitates the formation of the nitroso groups to yield this compound. Early versions of this method reported yields in the range of 60–70%.

A summary of the reaction parameters for the diazotization route is presented below.

| Parameter | Condition | Purpose |

| Reactants | 4-Nitroaniline, Sodium Nitrite, Hydrochloric Acid | Formation of diazonium salt |

| Catalyst | Copper(II) Sulfate | Promotes nitrosation of the diazonium salt |

| Temperature | 0–5°C | Prevents premature decomposition of the diazonium salt |

Modern and Optimized Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient, higher-yielding, and often more environmentally benign methods for the preparation of this compound. These modern approaches typically start from p-quinone dioxime.

A highly efficient modern route is the catalytic autoxidation of 1,4-benzoquinone (B44022) dioxime using dioxygen in the presence of nitrogen oxides (NOₓ) as catalysts. rsc.orgcapes.gov.brnih.gov This method can achieve high yields, sometimes up to 96%. The catalytic cycle is driven by the oxidation of the quinone dioxime by the nitrosonium ion (NO⁺), which is regenerated in the process. rsc.orgcapes.gov.br This approach is considered advantageous due to its high efficiency and use of a readily available oxidant (dioxygen). rsc.orgcapes.gov.brnih.gov

An alternative modern method involves the oxidation of p-quinone dioxime using a hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) system. google.com This patented process offers a simplified and accelerated route to the final product while maintaining high yield and quality. google.com Hydrogen peroxide serves as the primary oxidizing agent, while hydrochloric acid acts as a catalyst. google.com

The reaction is typically carried out in an aqueous suspension under specific conditions to optimize the yield and purity of the this compound. google.com The key parameters for this process are detailed in the table below.

| Parameter | Specification |

| Molar Ratio (p-quinone dioxime:H₂O₂:HCl) | 1 : 1.1 : 1.8–2.2 |

| Temperature | 50–70°C |

| Reaction Time | 30–60 minutes |

| Solvent | Dilute HCl (weight ratio p-quinone dioxime:H₂O = 1:5–8) |

Table based on data from patent RU2266897C1. google.com

In the H₂O₂/HCl system, the oxidation of p-quinone dioxime to this compound is facilitated by the catalytic action of hydrochloric acid. While detailed mechanistic studies for this specific system are proprietary, the general mechanism for the oxidation of quinone oximes to nitroso compounds involves the removal of hydrogen atoms. In a related process, the oxidation of p-benzoquinone dioxime using chlorine, generated in situ from HCl and H₂O₂, has been described. google.com The reaction between hydrogen peroxide and p-benzoquinone itself is known to proceed through the formation of free radical intermediates and can lead to products like 2,3-epoxy-p-benzoquinone and 2-hydroxy-p-benzoquinone. nih.gov The role of HCl in the specified system is to catalyze the conversion, likely by protonating the oxime groups, making them more susceptible to oxidation by hydrogen peroxide. google.com

Oxidation of p-Quinone Dioxime via Hydrogen Peroxide–Hydrochloric Acid System

Optimization of Reaction Conditions for High Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include temperature, reaction time, solvent, and the molar ratio of reactants. mdpi.com

One notable method involves the oxidation of p-quinone dioxime using a hydrogen peroxide-hydrochloric acid system under mild conditions. Optimal conditions for this reaction include a temperature range of 50–70°C and a reaction time of 30–60 minutes. The molar ratio of p-quinone dioxime to hydrogen peroxide to hydrochloric acid is maintained at 1:1.1:1.8–2.2. This process is reported to achieve a purity of 92–96%.

Another approach is the catalytic autoxidation of 1,4-benzoquinone dioxime with nitrogen oxides, which can achieve yields as high as 96%. For other synthesis routes, such as those involving nitration, continuous monitoring of temperature and concentration is essential to maximize product yield. The design of experiments (DoE) is a valuable tool for simultaneously examining multiple factors to determine the optimal conditions with fewer experimental runs compared to traditional one-factor-at-a-time (OFAT) methods. mdpi.com

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Optimized Value/Range | Synthesis Method | Reference |

|---|---|---|---|

| Temperature | 50–70°C | H₂O₂–HCl Oxidation of p-Quinone Dioxime | |

| Reaction Time | 30–60 minutes | H₂O₂–HCl Oxidation of p-Quinone Dioxime | |

| Molar Ratio | 1:1.1:1.8–2.2 (p-CDO:H₂O₂:HCl) | H₂O₂–HCl Oxidation of p-Quinone Dioxime | |

| Solvent | Dilute HCl | H₂O₂–HCl Oxidation of p-Quinone Dioxime | |

| Yield | 92–96% | H₂O₂–HCl Oxidation of p-Quinone Dioxime | |

| Yield | up to 96% | Catalytic Autoxidation of 1,4-Benzoquinone Dioxime |

Comparative Assessment of Environmental and Safety Profiles

The environmental and safety profiles of different synthesis routes for this compound vary significantly. The traditional diazotization method, for instance, involves hazardous intermediates. Similarly, historical oxidation methods using gaseous chlorine (Cl₂) pose toxicity risks and require high temperatures, increasing operational hazards.

In contrast, the hydrogen peroxide-hydrochloric acid oxidation method offers a safer alternative by eliminating the use of toxic gaseous chlorine and corrosive nitric acid. This method's byproducts are primarily water and trace amounts of hydrochloric acid, which simplifies waste treatment and reduces the environmental footprint. The use of flow chemistry in the synthesis of related nitroaromatic compounds has also been highlighted as a safer and more scalable approach compared to conventional batch syntheses, offering better control over reaction conditions and minimizing risks. researchgate.net

Comparative Analysis of this compound Synthesis Pathways

Evaluation of Performance Metrics: Yield, Purity, and Scalability

A comparative analysis of the primary synthesis pathways for this compound reveals trade-offs between yield, purity, and scalability.

Diazotization: This multi-step method typically results in yields of 60–70% and purities of 85–90%. While effective for small-batch synthesis, the use of hazardous intermediates can be a drawback.

Historical Chlorine Oxidation: This older method provides yields of 75–80% with purities of 80–85%. However, it involves toxic chlorine gas and high reaction temperatures.

Hydrogen Peroxide-Hydrochloric Acid Oxidation: This modern approach stands out with high yields (90–96%) and purities (95–98%). Its compatibility with continuous processes also makes it favorable for larger-scale production.

Catalytic Autoxidation: The catalytic autoxidation of 1,4-benzoquinone dioxime can also achieve high yields, reaching up to 96%.

Table 2: Performance Metrics of this compound Synthesis Routes

| Synthesis Method | Yield (%) | Purity (%) | Key Drawbacks | Reference |

|---|---|---|---|---|

| Diazotization | 60–70 | 85–90 | Hazardous intermediates, multi-step process | |

| H₂O₂–HCl Oxidation | 90–96 | 95–98 | Requires precise stoichiometry | |

| Historical Cl₂ Oxidation | 75–80 | 80–85 | Toxic Cl₂ gas, high temperature required | |

| Catalytic Autoxidation | up to 96 | Not specified | Not specified |

Strategic Considerations for Laboratory vs. Industrial Scale Production

The choice of synthesis method for this compound is heavily influenced by the intended scale of production. For laboratory-scale synthesis, where smaller quantities are needed, methods like diazotization may be suitable despite their drawbacks, especially if catalyst recovery is feasible.

For industrial-scale production, factors such as safety, environmental impact, and process efficiency become paramount. The hydrogen peroxide-hydrochloric acid method is favored for large-scale manufacturing due to its high yield, improved safety profile, and suitability for continuous flow processes, which enhance throughput and reduce downtime. The use of continuous-flow reactors is a key strategy in industrial settings to optimize yield and purity while minimizing byproducts. researchgate.net Stepwise scale-up from small-scale laboratory batches to larger production is a common strategy to ensure reproducibility and safety. dtic.mil

Purification and Characterization Protocols in this compound Synthesis

Recrystallization Techniques from Non-Polar Solvents

After synthesis, crude this compound is typically purified to remove unreacted starting materials and byproducts. Recrystallization is a common and effective purification technique. uqu.edu.sa This process involves dissolving the impure solid in a minimum amount of a hot, non-polar solvent and then allowing the solution to cool slowly, which causes the purified compound to crystallize. scribd.com

Non-polar solvents such as benzene (B151609) or hexane (B92381) are often used for the recrystallization of this compound. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain either soluble or insoluble at all temperatures. tifr.res.in The purified crystals are then separated from the mother liquor by filtration. uqu.edu.sa

Spectroscopic Validation of Structural Fidelity

The structural confirmation of this compound is complicated by its tendency to exist as a polymer, poly(1,4-phenyleneazine N,N-dioxide), at room temperature. acs.org The monomeric form is generally unstable and not isolable under standard conditions. acs.org Therefore, spectroscopic validation often involves characterizing the monomer at cryogenic temperatures or analyzing the resulting polymer. A combination of spectroscopic techniques, including infrared, ultraviolet-visible, and nuclear magnetic resonance spectroscopy, is employed to confirm the structural integrity of both the transient monomer and its stable polymeric form.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a primary tool for identifying the functional groups present in this compound and its polymer. The N=O stretching vibration is a key diagnostic peak for the nitroso group. In the monomeric state, isolated in an argon matrix at cryogenic temperatures, this compound exhibits sharp, characteristic bands. acs.org Upon polymerization, the spectrum changes significantly, with the appearance of a strong band associated with the E-azodioxy group (-N(O)=N-) in the polymer. semanticscholar.org

Key IR absorption bands are used to track the conversion from the monomer to the polymer and to confirm the final structure. For instance, studies have identified the N=O stretching vibrations in the range of 1480–1520 cm⁻¹ and C-N vibrations between 1250–1350 cm⁻¹ as characteristic of the nitroso functionality. The formation of the polymer is confirmed by the appearance of a strong band around 1260 cm⁻¹, which is typical for an O-N=N-O vibration. acs.orgsemanticscholar.org

Table 1: Key Infrared (IR) Spectroscopic Data for this compound and its Polymer

| Compound Form | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| Monomer | Nitroso (N=O) | Stretching | ~1500 | |

| Monomer | Nitroso (N=O) | Stretching | 1480–1520 | |

| Monomer | C-N | Vibration | 1250–1350 | |

| Polymer | E-azodioxy (O-N=N-O) | Asymmetric Stretching | ~1260 | acs.orgsemanticscholar.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is effective for monitoring the electronic transitions within the molecule and observing the polymerization process. The monomer of this compound, studied at cryogenic temperatures, displays distinct absorption bands. acs.org As the sample is warmed and polymerization occurs, these bands diminish and new absorptions corresponding to the growing oligomers and the final polymer appear. acs.org The π→π* transitions, typically observed in the 300–400 nm range, are particularly useful for tracking the progress of polymerization. Spectroelectrochemistry has also been utilized to study the reduction of the related compound 1,4-dinitrobenzene (B86053), providing insights into its radical anion and dianion forms through their UV-Vis spectra. marquette.edu

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Compound/State | Transition | Absorption Range (nm) | Reference |

|---|---|---|---|

| This compound | π→π* | 300–400 | |

| Intermediate (during polymerization) | - | Detected at ~180 K | acs.org |

| 1,4-Dinitrobenzene Radical Anion (DNB–•) | - | ~400 | marquette.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the instability of monomeric this compound, obtaining liquid-state NMR spectra is challenging. However, solid-state NMR, specifically ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful technique for characterizing the insoluble polymeric form. In the ¹³C CP/MAS NMR spectrum of poly(1,4-phenyleneazine-N,N-dioxide), the aromatic carbon signals are typically found in the range of δ = 123–147 ppm. semanticscholar.org For comparison, the high symmetry of the related compound 1,4-dinitrobenzene results in only two unique carbon signals in its ¹³C NMR spectrum and a single signal in its ¹H NMR spectrum, as all its protons are chemically equivalent. vaia.com

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Compound | Spectroscopy Type | Chemical Shift (δ) / ppm | Assignment | Reference |

|---|---|---|---|---|

| Poly(1,4-phenyleneazine-N,N-dioxide) | ¹³C CP/MAS | 123–147 | Aromatic Carbons | semanticscholar.org |

| 1,4-Dinitrobenzene | ¹H NMR (in CDCl₃) | 8.456 | Aromatic Protons | chemicalbook.com |

| 1,4-Dinitrobenzene | ¹³C NMR | 2 signals | 2 unique aromatic carbons | vaia.com |

Reaction Mechanisms and Advanced Chemical Transformations

Fundamental Reactivity of Nitroso Groups in Aromatic Systems

The nitroso group (–N=O) imparts a unique and complex reactivity to aromatic systems. Its chemical behavior is largely dictated by its electronic structure, which allows it to participate in a wide array of chemical transformations. The reactivity can be compared to the analogous carbonyl group, but the nitroso function possesses distinct characteristics, including an ambivalent nature where it can act as both a nucleophile and an electrophile. at.ua The electronic effect of other substituents on the benzene (B151609) ring significantly influences the reactivity of the nitroso group; electron-withdrawing groups enhance its reactivity, particularly towards dimerization, while electron-donating groups have a deactivating effect. at.ua

The electronic structure of the nitroso group, characterized by a high-energy Highest Occupied Molecular Orbital (HOMO), is responsible for its pronounced photochemical and electrochemical reactivity. at.ua Aromatic nitroso compounds readily engage in electron transfer processes. The interaction between an aromatic system and the nitrosonium cation (NO⁺) electrophile involves an electron transfer step that precedes the formation of a traditional Wheland intermediate. at.ua This initial interaction can lead to the formation of an electron donor-acceptor (EDA) π-complex, which has been confirmed by spectroscopic methods and quantum chemical calculations. at.uaacs.org This capability for single-electron transfer (SET) is a key feature of their reactivity, influencing reaction pathways, particularly in processes like nitrosation. The formation of a radical pair following a single electron donation from a reagent can dictate whether the reaction proceeds via an addition or a redox pathway. rsc.org

The nitroso group exhibits a dual reactivity, making it susceptible to attack by both nucleophiles and electrophiles.

As an Electrophilic Site : The nitrogen atom of the nitroso group is electron-deficient and serves as a target for nucleophilic attack. This process is mechanistically similar to nucleophilic addition to a carbonyl group. at.ua The attack of a nucleophile's electron pair on the nitroso nitrogen can lead to a diverse range of products depending on the specific nucleophile used. at.ua In the context of aromatic substitution, the presence of nitroso groups, much like nitro groups, deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). msu.edu This activation is due to the group's ability to withdraw electron density from the ring, stabilizing the negatively charged Meisenheimer complex intermediate formed during SNAr reactions. researchgate.netsemanticscholar.org

Polymerization and Depolymerization Dynamics of 1,4-Dinitrosobenzene

A defining characteristic of this compound is its strong tendency to undergo spontaneous polymerization at room temperature. semanticscholar.org This process does not require an initiator and results in the formation of a highly organized, one-dimensional polymer known as poly(1,4-phenyleneazine-N,N-dioxide). semanticscholar.orgresearchgate.net This polymer is linked by E-azodioxy (–N(O)=N(O)–) bonds and exhibits high thermal stability. semanticscholar.org The polymerization is a reversible process; under vacuum, the polymer can be depolymerized by heating to yield the this compound monomer, which can then be recondensed. researchgate.net The nature of the condensate depends on the substrate temperature, ranging from monomeric at temperatures below -110°C to polymeric at -20°C. researchgate.net

The polymerization of this compound proceeds through the formation of intermolecular azodioxy linkages. researchgate.net In the solid state, these compounds predominantly exist as E-azodioxides. semanticscholar.orgresearchgate.net When thin films of monomeric this compound are warmed from 32 K, the polymerization reaction proceeds through an intermediate that is stable in the temperature range of 180 K to 220 K. researchgate.net Infrared spectroscopy of this intermediate reveals a strong band at 1260 cm⁻¹, which is characteristic of an O–N=N–O vibration and has been assigned to the trans-dimer of this compound. researchgate.net This azodioxy dimer is a key intermediate in the formation of the final polymer structure.

The strong azodioxy bonds within the poly(1,4-phenyleneazine-N,N-dioxide) structure can be cleaved using ultraviolet (UV) light at cryogenic temperatures. researchgate.netmdpi.com This UV photolysis at temperatures around 10-12 K induces the dissociation of the polymer back into its constituent this compound monomers. researchgate.netmdpi.com This process is visually apparent, as the typically colorless or yellowish polymer converts to the colored monomeric form (often blue or green). mdpi.com The monomeric molecules, prepared and trapped within the solid matrix by this photochemical method, can be repolymerized by slowly warming the sample. researchgate.net

The stereochemical outcome of the repolymerization process is highly dependent on the method used to generate the monomers. researchgate.netresearchgate.net Different topochemical conditions lead to the formation of distinct polymer isomers, namely the E- and Z-polymers.

E-Polymer Formation : When monomeric this compound is produced in the solid state via UV photodissociation of the polymer at cryogenic temperatures, subsequent warming to 150 K leads to the formation of E-polymers. researchgate.netresearchgate.net

Z-Polymer Formation : In contrast, when the monomer is prepared by sublimation followed by cryogenic deposition onto a cold surface, the subsequent polymerization is less pronounced and dominantly yields Z-forms. researchgate.netresearchgate.net

Above 150 K, the kinetically favored Z-polymers will isomerize to the more thermodynamically stable E-polymers. researchgate.netresearchgate.net

Table 1: Conditions for E- and Z-Polymer Formation of this compound

| Monomer Preparation Method | Initial Polymer Form upon Warming | Conditions | Final Product |

| Cryogenic UV Photodissociation | E-Polymer | Warming to 150 K | Stable E-Polymer |

| Sublimation & Cryogenic Deposition | Z-Polymer | Warming to ~150 K | E-Polymer (via isomerization) |

Cryogenic UV Photolysis Induced Dissociation and Repolymerization Mechanisms

Photothermal Reversibility and "Chemical Switch" Phenomenon

The polymeric form of this compound, poly(1,4-phenyleneazine-N,N-dioxide), exhibits a remarkable photothermal reversibility that allows it to function as a molecular or "chemical switch". researchgate.net This phenomenon is rooted in the polymer's ability to undergo depolymerization to its monomeric form, this compound, under specific energetic inputs, and subsequently repolymerize.

The process is initiated by the photolysis of the polymer at cryogenic temperatures, which induces the dissociation of the azodioxide bonds linking the monomeric units. researchgate.netresearchgate.net This photodissociation yields this compound monomers. Upon warming, these monomers readily re-polymerize, reforming the polymeric structure. researchgate.net This reversible photo-thermal cycle concludes with the recovery of the starting polymorph of poly(1,4-phenyleneazine-N,N-dioxide), demonstrating a closed-loop process. researchgate.net This controlled, reversible transition between monomeric and polymeric states underscores its potential application as a chemically-driven switch in advanced materials. researchgate.net

Solid-State Polymerization Kinetics and Mechanisms

The polymerization of this compound is a solid-state reaction that proceeds spontaneously at temperatures above 260 K, transforming the monomer into poly(1,4-phenyleneazine-N,N-dioxide). ibm.com The kinetics and mechanism of this transformation are highly dependent on the initial state and arrangement of the monomer molecules.

The reaction has been shown to proceed through an intermediate, identified as the trans dimer of this compound, which is stable in the temperature range of 180 to 220 K. ibm.com As the temperature is further increased, oligomers form, and finally, complete polymerization occurs to yield the stable helical polymer. researchgate.netibm.com

Application of the Avrami-Erofeev Approach to Kinetic Curves

The kinetics of the solid-state polymerization of this compound have been quantitatively analyzed using the Avrami-Erofeev model. researchgate.netsemanticscholar.org This model is widely used to describe the kinetics of solid-state reactions involving nucleation and growth of a new phase. researchgate.net Kinetic curves derived from time-resolved FT-IR spectroscopy measurements of the polymerization process were fitted to the Avrami-Erofeev equation to determine key kinetic parameters. semanticscholar.org

Studies have shown that this model can adequately describe the reaction kinetics. semanticscholar.org For instance, analysis based on this approach determined the dimensionality of the new phase growth to be two-dimensional. researchgate.net In comparative studies, the Avrami-Erofeev model was evaluated alongside other kinetic models, such as the two-step consecutive reactions model. The results indicated that both bulk-based models like Avrami-Erofeev and reaction-based models can be effectively used to describe the kinetics of this solid-state polymerization. semanticscholar.org

| Kinetic Model | Application to this compound Polymerization | Key Findings |

| Avrami-Erofeev | Applied to analyze kinetic curves from FT-IR spectroscopy. semanticscholar.org | Adequately describes the solid-state reaction kinetics; determined the dimensionality of new phase growth. researchgate.netsemanticscholar.org |

| Two-Step Consecutive Reactions | Used as an alternative model for fitting kinetic data. semanticscholar.org | Found to be a suitable alternative to the Avrami-Erofeev model for describing the reaction. semanticscholar.org |

Influence of Topotactic Conditions, Crystal Disorder, and Surface Defects on Reaction Rates

Topotactic conditions—the crystallographic orientation and arrangement of molecules in the solid state—play a crucial role in directing the rate and outcome of this compound polymerization. researchgate.net The method of monomer preparation significantly influences these conditions.

When monomers are prepared by UV photodissociation of the crystalline polymer at cryogenic temperatures, they tend to remain in a relatively ordered state, which favors the formation of E-polymers upon warming to 150 K. researchgate.netresearchgate.net In contrast, when monomers are prepared by sublimation followed by cryogenic deposition, they form a more disordered, randomly-distributed layer on the cold surface. researchgate.net Polymerization in these samples is less pronounced and primarily yields Z-forms, which subsequently isomerize to the more stable E-polymers at temperatures above 150 K. researchgate.netresearchgate.net This demonstrates that the degree of crystal order and the initial spatial relationship between monomer molecules drastically modify the reaction pathway and products.

Depolymerization Mechanisms of Polymeric p-Dinitrosobenzene in Specific Contexts

Poly(p-dinitrosobenzene) is stable primarily in the solid state. nih.gov When heated or dissolved, it readily undergoes depolymerization. Upon heating under vacuum, the polymer breaks down to yield gaseous this compound monomer, which can then be condensed at low temperatures. researchgate.net In solution, the polymer is thermodynamically unstable with respect to the monomer, and the dissociation is rapid. nih.gov

The mechanism of depolymerization is particularly relevant in the context of its use as a vulcanizing agent for unsaturated rubbers. The vulcanizing activity of p-dinitrosobenzene can decrease during prolonged storage due to its polymerization. researchgate.net For it to function as a cross-linking agent, it must first depolymerize to the active monomeric form. This process is endothermic and involves the thermal dissociation of the azodioxy groups that form the polymer backbone. researchgate.net

Redox Reactions and Electron Transfer Processes

The redox chemistry of the nitroso group dictates the electron transfer processes involving this compound. The synthesis of dinitrosoarenes often involves the reduction of a dinitro precursor to a dihydroxylamine, followed by a mild oxidation step. nih.govacs.org This indicates that the reverse process, the reduction of the dinitroso compound, is a key transformation pathway.

Diverse Reduction Pathways and Product Formation

While specific studies detailing a wide range of reduction pathways for this compound are limited, the primary reduction pathway can be inferred from its synthesis and the general reactivity of aromatic nitroso compounds. The nitroso group (-NO) is an intermediate in the reduction of a nitro group (-NO2) to an amine (-NH2). nih.gov

The reduction of an aromatic nitroso group to a hydroxylamine (B1172632) is typically a very rapid process. nih.gov Therefore, the expected reduction pathway for this compound would involve a two-step process for each nitroso group:

Reduction of the dinitrosobenzene to p-phenylenedihydroxylamine.

Further reduction of the dihydroxylamine intermediate to p-phenylenediamine (B122844).

This pathway is consistent with synthetic routes for dinitroso compounds, which utilize the oxidation of the corresponding dihydroxylamine. acs.org For example, the preparation of various nitrosoarenes involves the reduction of the nitro precursor with zinc powder to form a hydroxylamine, which is then oxidized using agents like ferric chloride (FeCl₃) or silver carbonate (Ag₂CO₃) to yield the nitroso product. acs.org This reversible relationship positions the hydroxylamine as the central intermediate in the redox transformations of this compound.

Electroreduction Mechanisms of 1,4-Dinitrobenzene (B86053)

The electrochemical reduction of 1,4-dinitrobenzene is a complex process involving multiple electron and proton transfer steps. The mechanism and final products are highly dependent on the experimental conditions, such as the solvent, the presence of proton donors, and the electrode potential.

In aprotic media, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the electroreduction of 1,4-dinitrobenzene (PNB) typically proceeds through a reversible two-step, one-electron transfer process. researchgate.netepa.gov The first electron transfer forms a stable radical anion (PNB•⁻), and the second electron transfer generates a dianion (PNB²⁻). researchgate.netepa.gov This can be represented as:

PNB + e⁻ ⇌ PNB•⁻ PNB•⁻ + e⁻ ⇌ PNB²⁻

The presence of proton donors significantly alters the electroreduction mechanism and the selectivity of the products. researchgate.netsemanticscholar.org When proton donors are introduced into an aprotic solvent, they can protonate the intermediate radical anions and dianions. researchgate.netsemanticscholar.org This protonation step is often a key factor in determining the final product. researchgate.net For example, in the presence of proton donors, the transformation of only one of the two nitro groups is typically observed. researchgate.netsemanticscholar.org The selectivity is governed by the subsequent reactions of the intermediate radical anions, particularly the protonation of nitrosonitrobenzene radical anions and the cleavage of the N-O bond in N-(nitrophenyl)-hydroxylamine radical anions. researchgate.netsemanticscholar.org The identity and pKa of the proton donor can even influence the reaction pathway itself. nsf.gov

Carbon dioxide (CO₂) can act as a co-reactant in the electroreduction of 1,4-dinitrobenzene, leading to different products than those observed in its absence. When CO₂ is introduced into the aprotic solvent, the electrochemical behavior of 1,4-dinitrobenzene changes from a reversible two-step one-electron transfer to an irreversible 7-electron transfer process. researchgate.net CO₂ participates in multiple steps of the reduction process and plays a crucial role in promoting azo coupling. researchgate.net The potentiostatic electrolysis of 1,4-dinitrobenzene in the presence of CO₂ has been shown to yield 4,4′-dinitrosoazobenzene. researchgate.net This demonstrates that CO₂ can be used to control the reaction pathway and achieve selective synthesis of azo compounds. researchgate.net

The radical anion (PNB•⁻) and dianion (PNB²⁻) intermediates of 1,4-dinitrobenzene reduction have been characterized using various spectroelectrochemical techniques. In situ Fourier-transform infrared (FT-IR) spectroelectrochemistry has been used to observe the vibrational spectra of these intermediates. researchgate.netepa.gov Upon reduction in an aprotic medium, a series of IR absorption bands corresponding to the parent molecule, the radical anion, and the dianion can be identified. researchgate.netepa.gov Quantum chemical studies have also been employed to model the structures and vibrational spectra of these intermediates. researchgate.net These studies indicate that upon conversion to the radical anion, the molecule undergoes structural changes, such as the elongation of N-O bonds and shortening of C-N bonds, suggesting an extension of the conjugated system over the entire species. researchgate.net The high symmetry of the 1,4-dinitrobenzene radical anion results in a specific spin density distribution, which has been investigated through both theoretical calculations and experimental methods like Electron Spin Resonance (ESR) spectroscopy. researchgate.netacs.org

Data Tables

Table 1: Electrochemical Reduction Steps of 1,4-Dinitrobenzene

| Step | Reaction | Medium | Characteristics | Reference |

| 1 | PNB + e⁻ ⇌ PNB•⁻ | Aprotic | Reversible one-electron transfer | researchgate.netepa.gov |

| 2 | PNB•⁻ + e⁻ ⇌ PNB²⁻ | Aprotic | Reversible one-electron transfer | researchgate.netepa.gov |

| Overall | PNB + 7e⁻ → Products | Aprotic + CO₂ | Irreversible, leads to azo coupling | researchgate.net |

| Overall | PNB + ne⁻ + nH⁺ → Products | With Proton Donors | Selective reduction of one nitro group | researchgate.netsemanticscholar.org |

Table 2: Influence of Reaction Conditions on Product Selectivity

| Condition | Key Intermediate(s) | Major Product(s) | Mechanism Highlights | Reference(s) |

| Aprotic Medium | Radical Anion (PNB•⁻), Dianion (PNB²⁻) | Stable anions | Sequential one-electron transfers | researchgate.netepa.gov |

| Presence of Proton Donors | Protonated radical anions | Nitrosonitrobenzene, N-(nitrophenyl)-hydroxylamine | Protonation of intermediates dictates selectivity | researchgate.netsemanticscholar.org |

| Presence of CO₂ | - | 4,4′-Dinitrosoazobenzene | CO₂ acts as a coupling agent in a 7-electron process | researchgate.net |

Nucleophilic and Electrophilic Substitution Reactions

The chemical behavior of this compound is characterized by the strong electron-withdrawing nature of the two nitroso groups. These groups significantly influence the reactivity of the aromatic ring, making it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution. The reactivity of the nitroso moiety itself also plays a central role in the compound's transformations.

Substitution of Nitroso Groups by Diverse Functional Groups

The direct nucleophilic displacement of a nitroso group from an aromatic ring is not a commonly reported transformation in the chemical literature. The C–N bond in nitrosoarenes is relatively strong, and the nitroso group is generally not considered a good leaving group in classical nucleophilic aromatic substitution (SNAr) reactions.

Instead, the reactivity of aromatic C-nitroso compounds with nucleophiles is dominated by addition to the nitrogen-oxygen double bond. The nitrogen atom of the nitroso group is partially positively charged and thus electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to the nucleophilic addition to a carbonyl group. Depending on the nucleophile and reaction conditions, this initial addition can lead to a variety of products, but it does not typically result in the substitution of the nitroso group itself.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

While specific studies on the reaction of this compound with Grignard reagents are limited, extensive research on the closely related compound, 1,4-dinitrobenzene, provides significant insight into the probable reaction pathways. The reaction of 1,4-dinitrobenzene with alkyl-magnesium or -lithium reagents is shown to be a complex process involving competition between nucleophilic addition and redox processes. rsc.org

The reaction proceeds irreversibly to yield two initial products:

An addition product : A 6-alkyl-2-nitro-5-acinitrocyclohexa-1,2-diene.

A redox product : The nitroarene radical anion, formed via a single electron transfer. rsc.org

This initial addition product can subsequently react with a second mole of the organometallic reagent, leading to a double alkylation product. rsc.org Given the similar electron-withdrawing properties of nitro and nitroso groups, a comparable pathway involving initial addition or electron transfer is anticipated for this compound.

Investigation of Single Electron Transfer (SET) Pathways

The formation of the nitroarene radical anion in the reaction of 1,4-dinitrobenzene with Grignard reagents is interpreted through a single electron-transfer (SET) mechanism. rsc.org In this pathway, an electron is transferred from the organometallic reagent (RMgX) to the dinitrobenzene molecule, forming a radical pair. The subsequent fate of this radical pair determines the final product distribution.

Factors that delay the geminate recombination of this radical pair tend to favor the redox process (formation of the free radical anion) at the expense of the addition pathway. rsc.org The balance between these two pathways is sensitive to several experimental parameters.

| Factor | Effect on Product Distribution | Rationale |

| Temperature | Lower temperatures favor the addition process. rsc.org | Reduces the rate of dissociation of the radical pair, favoring recombination. |

| Solvent Polarity | Weakly polar solvents favor the addition process. rsc.org | Less polar solvents do not effectively solvate and separate the radical ions. |

| Solvent Viscosity | Highly viscous solvents favor the addition process. rsc.org | Increased viscosity hinders the diffusion of the radical pair, promoting recombination. |

| Steric Hindrance | Sterically hindered Grignard reagents enhance radical anion formation (redox). rsc.org | Steric bulk slows the rate of nucleophilic attack (addition), allowing more time for the radical pair to separate. |

Stereochemical Control and Product Distribution in Alkylation Processes

In the reaction of 1,4-dinitrobenzene with Grignard reagents, the initial addition product can undergo a second nucleophilic attack by another molecule of the Grignard reagent. This second addition occurs at the remaining nitro function to give a dialkylated product. rsc.org

This double alkylation process exhibits a high degree of stereoselectivity. The reaction yields trans-4,5-dialkyl-3,6-di-aci-nitrocyclohexene with almost absolute stereoselectivity. This outcome is attributed to steric control, where the direction of attack of the second Grignard reagent is dictated by the axial alkyl group already present on the ring from the first addition. This initial group sterically hinders one face of the molecule, forcing the incoming nucleophile to attack from the opposite face, resulting in the trans configuration. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on Related Electron-Deficient Arenes

The two strong electron-withdrawing nitroso groups in this compound significantly reduce the electron density of the aromatic ring, making it highly electrophilic. This electronic feature renders the compound susceptible to nucleophilic aromatic substitution (SNAr), a pathway common for electron-deficient arenes, particularly those bearing nitro groups. semanticscholar.orgmasterorganicchemistry.com

In a typical SNAr mechanism, a nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group (such as a halide). This reaction proceeds via an addition-elimination mechanism. The presence of electron-withdrawing groups, especially at positions ortho and para to the site of attack, is crucial for stabilizing the negatively charged intermediate that is formed. Although this compound itself does not possess a leaving group other than hydrogen, its activated ring structure is a key prerequisite for SNAr reactions in related, substituted analogues (e.g., a halo-dinitrosobenzene).

Formation and Stability of Meisenheimer Complex Intermediates

The key intermediate in the SNAr pathway is a resonance-stabilized, negatively charged species known as a Meisenheimer complex (or Jackson-Meisenheimer complex). semanticscholar.org This complex is formed in the first, often rate-determining, step of the reaction, where the nucleophile adds to the electron-deficient aromatic ring, temporarily disrupting its aromaticity.

Impact of Solvent and Substituent Effects on Reaction Kinetics

The reaction kinetics of aromatic nitroso compounds, including this compound, are significantly influenced by the surrounding solvent environment and the nature of substituents on the aromatic ring. These factors can alter the rate of reaction by stabilizing or destabilizing the ground state of the reactants and the transition state of the rate-determining step. Detailed kinetic studies, often employing techniques like spectrophotometry to monitor the disappearance of the colored nitroso monomer, provide valuable insights into these effects. The Diels-Alder reaction, a [4+2] cycloaddition, is a characteristic reaction of nitroso compounds and serves as a common model for investigating these kinetic influences.

Solvent Effects

Generally, the rate of Diels-Alder reactions shows a modest dependence on solvent polarity. Polar solvents can accelerate these reactions, particularly if the transition state is more polar than the reactants. This is attributed to the stabilization of the polar transition state by the solvent. For instance, a notable rate enhancement is often observed when Diels-Alder reactions are conducted in polar organic solvents or even in water. The effect is explained by factors such as an increase in effective concentration due to hydrophobic packing and hydrogen-bond stabilization of the transition state. wikipedia.org

Research on the cycloaddition reactions of substituted nitrosobenzenes with dienes has been investigated as a function of solvent, among other variables. These studies support a one-step, concerted mechanism for the cyclization, and the solvent's influence is a key aspect of understanding the reaction dynamics. researchgate.net The following table illustrates the general trend of solvent effects on the rate constant of a representative Diels-Alder reaction.

Interactive Data Table: Effect of Solvent on a Representative Diels-Alder Reaction Rate

| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1.0 |

| Diethyl Ether | 4.34 | 2.8 |

| Dichloromethane | 8.93 | 15.5 |

| Acetone | 20.7 | 45.3 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 210.0 |

Note: The data in this table is illustrative of the general trend of solvent polarity on Diels-Alder reaction rates and does not represent specific experimental data for this compound.

Substituent Effects

The electronic properties of substituents on the aromatic ring of this compound can be quantitatively correlated with reaction rates using the Hammett equation:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), indicating the development of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups (with negative σ values), suggesting the build-up of positive charge in the transition state. scribd.com

Kinetic studies on the reaction of a series of para-substituted nitrosoarenes with phenyl acetylene (B1199291) to form N-hydroxyindoles revealed a positive Hammett ρ value of +0.4. This indicates that electron-withdrawing substituents on the nitrosobenzene (B162901) ring accelerate the reaction. The modest positive value suggests a transition state with a partial negative charge, where electron-withdrawing groups provide stabilization. nih.gov

The following table presents Hammett substituent constants (σ) for various groups, which can be used to predict their effect on the reaction rates of systems with a known reaction constant (ρ).

Interactive Data Table: Hammett Substituent Constants (σ)

| Substituent | σ (para) | Electronic Effect |

| -OCH₃ | -0.27 | Electron-donating |

| -CH₃ | -0.17 | Electron-donating |

| -H | 0.00 | Reference |

| -Cl | 0.23 | Electron-withdrawing |

| -Br | 0.23 | Electron-withdrawing |

| -CN | 0.66 | Electron-withdrawing |

| -NO₂ | 0.78 | Strongly electron-withdrawing |

The application of the Hammett equation allows for the elucidation of reaction mechanisms by probing the electronic demands of the transition state. For reactions involving this compound, the two nitroso groups, being electron-withdrawing, would significantly influence the reactivity of the benzene ring. Any additional substituents would further modulate this reactivity in a predictable manner based on their electronic character.

Computational and Theoretical Studies of 1,4 Dinitrosobenzene

Quantum Chemical Characterization of Dinitroso Compounds

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of dinitroso compounds, including 1,4-dinitrosobenzene. These studies explore molecular geometries, electronic distributions, and the energetic landscapes of their reactions.

Structural Optimization, Bond Order, and Electrostatic Potential Calculations

Theoretical studies have been conducted to determine the optimal geometry, bond orders, and electrostatic potentials of dinitroso compounds. For instance, calculations on dinitrosoacetylene, a related compound, revealed a surprisingly non-linear structure with a dihedral angle of 87° between the CCO planes. nih.gov Such structural optimizations are foundational for understanding the molecule's reactivity and interactions. Bond order calculations help in characterizing the nature of the chemical bonds within the molecule, while electrostatic potential maps provide insights into how the molecule will interact with other charged or polar species. nih.gov

Application of Ab Initio, DFT, and Semi-Empirical Methods

A range of computational methods has been employed to study dinitroso compounds. nih.gov High-level ab initio methods, such as the G4MP2 composite method, have been used to investigate the thermodynamic stability of these compounds through homodesmotic and dimerization reactions. researchgate.net Density Functional Theory (DFT) is widely used for geometry optimizations and electronic structure calculations. trdizin.gov.traip.orgdergipark.org.tr For example, DFT calculations with the B3LYP functional and a 6-311+G(2d,p) basis set, incorporating the SMD solvation model, have been used to assign proton signals in NMR spectra of nitroso monomer-azodioxide mixtures. researchgate.net DFT has also been used to investigate the vibrational spectra of related dinitrobenzene compounds, showing good agreement between calculated and experimental frequencies. nih.gov Semi-empirical methods, while less computationally intensive, can also provide valuable qualitative insights. The choice of method often depends on the size of the system and the desired accuracy, with DFT and ab initio methods generally providing more reliable results for electronic properties. nih.govaip.org

Importance of Electron Correlation in Mechanistic Studies

For an accurate theoretical understanding of the reaction mechanisms involving dinitroso compounds, the inclusion of electron correlation is crucial. nih.gov This is particularly important when studying systems like the benzofuroxan/o-dinitrosobenzene equilibrium, where o-dinitrosobenzenes are key intermediates. nih.gov The failure to account for electron correlation in earlier, lower-level computational studies likely led to discrepancies in their results. nih.gov Modern computational methods that incorporate electron correlation, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide a more accurate description of the electronic structure and reactivity, which is essential for understanding the stepwise nature of reactions like dimerization. nih.govnih.govaip.org

Theoretical Investigations of Polymer and Oligomer Structures

The tendency of this compound to polymerize has been a key area of theoretical investigation, focusing on the structure and electronic properties of the resulting polymers and oligomers.

Prediction of Helical Conformations in Oligomers (e.g., using FMO Approach)

Computational studies have predicted that oligomers formed from this compound adopt stable helical structures. researchgate.netresearchgate.netmdpi.com The Fragment Molecular Orbital (FMO) approach has been particularly useful for studying the structural characteristics of longer oligomers, where full DFT calculations would be computationally prohibitive. acs.orgresearchgate.net The FMO method allows for the calculation of large molecular systems by dividing them into smaller fragments, making it a suitable tool for investigating these polymeric structures. researchgate.net These theoretical predictions of helical conformations are a significant finding, suggesting potential applications in materials science where such ordered structures are desirable. researchgate.netresearchgate.netmdpi.com

Electronic Structure and Band Gap Calculations for Poly(1,4-phenyleneazine-N,N-dioxide)

The polymer formed from this compound, poly(1,4-phenyleneazine-N,N-dioxide), has been the subject of detailed electronic structure calculations. researchgate.net DFT calculations, based on the experimentally determined crystal structure, have revealed that this polymer is a potential wide-bandgap semiconductor with a calculated band gap of 2.3 eV. researchgate.netresearchgate.netresearchgate.net This theoretical prediction is in good agreement with experimental data, which show an absorbance at 400 nm. researchgate.netresearchgate.net Further computational analyses using methods like GW-BSE have refined the band gap value to 2.41 eV, closely matching experimental measurements from diffuse reflectance spectroscopy (2.39 eV). researchgate.net The highly organized, linear chain structure of the polymer suggests possible anisotropic electronic properties, which could be exploited in applications such as molecular photoelectronics. researchgate.netresearchgate.net

Interactive Data Table: Computational Methods and Findings

| Focus of Study | Computational Method | Key Findings | References |

| Structural Optimization | 6-31G level | Revealed a non-linear structure for dinitrosoacetylene. | nih.gov |

| Monomer-Azodioxide Equilibria | B3LYP-D3/6-311+G(2d,p)/SMD | Validated the assignment of proton signals in low-temperature NMR. | researchgate.net |

| Oligomer Structure | FMO Approach, DFT | Predicted stable helical conformations for oligomers. | researchgate.netresearchgate.netacs.orgresearchgate.net |

| Polymer Electronic Structure | DFT, GW-BSE | Calculated a wide band gap of ~2.3-2.41 eV for the polymer. | researchgate.netresearchgate.netresearchgate.net |

Analysis of Anisotropic Electronic Properties in Polymeric Systems

Computational studies have provided significant insights into the electronic characteristics of polymeric systems derived from this compound. The polymerization of this compound monomers leads to the formation of poly(1,4-phenyleneazine-N,N-dioxide). researchgate.net Theoretical investigations, primarily using Density Functional Theory (DFT), have been instrumental in understanding the structure and properties of this polymer.

Research combining X-ray powder diffraction (XRPD) with DFT calculations has elucidated the crystal and molecular structure of poly(1,4-phenyleneazine-N,N-dioxide). researchgate.net These studies reveal a highly organized crystal structure characterized by linear polymer chains. researchgate.net This specific arrangement suggests the potential for anisotropic electronic properties, meaning the electronic and transport properties may differ depending on the direction within the material. researchgate.net Such characteristics are highly desirable for applications in molecular photoelectronics, including organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Further computational analysis of the polymer's electronic structure indicates that it is a potential wide-bandgap (WBG) semiconductor. researchgate.net The calculated band gap is approximately 2.3 eV to 2.41 eV, a value that shows excellent agreement with experimental data obtained from diffuse reflectance spectroscopy (2.39 eV). researchgate.netresearchgate.net The calculated electronic spectrum, with a notable absorbance at 400 nm, also aligns well with experimental observations. researchgate.net A comprehensive analysis using a combination of computational tools has explored how factors like solid-state packing, backbone torsion, and surface adsorption modulate the electronic and optical properties of the polymer. researchgate.netchemrxiv.org For instance, when adsorbed onto a gold surface, spectroscopic ellipsometry shows a significant narrowing of the band gap to 0.68 eV, a finding that is well-supported by TD-DFT predictions. chemrxiv.org

Table 1: Calculated and Experimental Electronic Properties of Poly(this compound)

| Property | Computational Method | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| Band Gap (Eg) | DFT | 2.3 eV | - | researchgate.net |

| Band Gap (Eg) | GW-BSE-ZGR | 2.41 eV | 2.39 eV | researchgate.net |

| Absorbance Peak | DFT | 400 nm | - | researchgate.net |

| Band Gap on Gold Surface | TD-DFT | - | 0.68 eV | chemrxiv.org |

Molecular Interactions and Ion-Pairing Phenomena

Computational Modeling of Intermolecular Associations

Quantum mechanical (QM) methods are foundational for understanding the intermolecular forces that govern the association of molecules like this compound. mdpi.com Computational models, particularly those using DFT, are employed to calculate the electronic structure of individual molecules, providing insight into their reactivity and ability to form specific interactions such as hydrogen bonds. mdpi.com By optimizing molecular geometries, researchers can calculate the molecular electrostatic potential (MEP), which is crucial for identifying the most favorable donor and acceptor sites for these interactions. mdpi.com

These computational approaches have been successfully used to predict the formation of new cocrystals. mdpi.com For example, computational methods predicted the 3:1 ratio for a cocrystal formed between benzotrifuroxan (B3051571) and this compound. mdpi.com In the gas phase, studies on the reactions of 1,4-dinitrobenzene (B86053) anions with various C-H acids have shown the formation of products resulting from aromatic nucleophilic substitution (SNAr) type reactions, which are initiated by intermolecular association. nih.gov Molecular dynamics (MD) simulations also offer valuable insights by modeling these intermolecular interactions to identify favorable cocrystal structures and predict their formation with high accuracy. mdpi.com

Investigation of Ion-Pairing Dynamics in Mixed Solvent Systems and Ionic Liquids

The electrochemical behavior of 1,4-dinitrobenzene (referred to as DNB in some studies) is significantly influenced by the solvent system, particularly in mixtures of molecular solvents like acetonitrile (B52724) and room-temperature ionic liquids (RTILs). acs.orgresearchgate.net In acetonitrile, 1,4-dinitrobenzene is typically reduced in two distinct one-electron steps. acs.orgnih.gov However, in the presence of an RTIL such as butylmethylimidazolium (B1222432) tetrafluoroborate (B81430) (BMImBF₄), these two waves collapse into a single two-electron wave. acs.orgresearchgate.netnih.gov

This phenomenon is attributed to strong ion-pairing effects. The radical anion and particularly the dianion of 1,4-dinitrobenzene are stabilized by the cations of the RTIL. researchgate.netmdpi.com Computational and spectroelectrochemical studies have been used to probe these interactions over a wide range of mixed-solvent compositions. acs.orgresearchgate.net Using UV-vis spectroelectrochemistry, it is possible to calculate the difference in formal potentials (ΔE°'₁₂) between the first and second electron transfers, even when the voltammetric waves have merged. acs.orgnih.gov The results suggest that in mixed-solvent systems, nanostructural domains of the RTIL are present, and the planar geometry of the 1,4-dinitrobenzene dianion (DNB²⁻) favors its inclusion and stabilization within these domains. acs.orgmarquette.edu The type of anion in the ionic liquid also plays a critical role; for instance, replacing the hexafluorophosphate (B91526) (PF₆⁻) anion with bis(trifluoromethylsulfonyl)imide (NTf₂⁻) leads to an irreversible reduction of 1,4-dinitrobenzene, highlighting the difference between tight and loose ion pairing. acs.orgnih.gov

Elucidation of Proton Transfer Mechanisms

Computational and experimental studies have shed light on proton transfer mechanisms involving the reduced species of 1,4-dinitrobenzene. In mixed solvent systems containing certain RTILs, the irreversible reduction observed is consistent with the protonation of the 1,4-dinitrobenzene dianion (DNB²⁻). acs.orgnih.gov It is proposed that this protonation occurs via an ion pair formed between the DNB²⁻ and the imidazolium (B1220033) cation of the RTIL (e.g., BMIm⁺). acs.orgnih.gov

Computational Simulation of Reaction Mechanisms and Pathways

Digital Simulation of Electroreduction Processes

Digital simulation is a powerful theoretical tool used in conjunction with experimental methods like cyclic voltammetry to unravel complex electrochemical reaction mechanisms. researchgate.netasianpubs.org For dinitrobenzene isomers, digital simulations of cyclic voltammograms have been employed to determine key kinetic parameters, such as the heterogeneous rate constant (ks,h) for the first electron transfer process. asianpubs.org

These simulations are part of an integrated approach that combines experimental techniques (cyclic voltammetry, chronoamperometry, controlled potential electrolysis) with theoretical calculations (digital simulation and quantum chemical calculations). researchgate.netkab.ac.ug This combined methodology has been applied to study the electroreduction of 1,4-dinitrobenzene in solvents like dimethylformamide (DMF). researchgate.net The simulations help to construct and validate theoretical models of the electrochemical process. asianpubs.org For example, in the presence of proton donors, the simulation helps to confirm that the transformation of only one nitro group occurs, a process dictated by the protonation of the nitrosonitrobenzene radical anion intermediates. researchgate.net The results of digital simulations are often compared with experimental voltammograms, with a close match between the simulated and experimental curves validating the proposed reaction mechanism and the calculated rate constants. mathnet.ru

Table 2: Key Intermediates in the Electroreduction of Dinitrobenzenes

| Species | Description | Role in Mechanism | Reference |

|---|---|---|---|

| Radical Anion (DNB⁻˙) | Product of the first one-electron reduction. | Key intermediate species. | researchgate.net |

| Dianion (DNB²⁻) | Product of the second one-electron reduction. | Subject to ion-pairing and protonation. | acs.orgnih.gov |

| Nitrosonitrobenzene Radical Anion | Intermediate formed after initial reduction and rearrangement. | Undergoes key protonation reactions. | researchgate.net |

| N-(nitrophenyl)-hydroxylamine Radical Anion | Intermediate formed during the reduction pathway. | Undergoes N-O bond cleavage. | researchgate.net |

Prediction of Spectroscopic Signatures for Transient Species

Computational methods are particularly valuable for predicting the spectroscopic signatures of transient or unstable species that are challenging to isolate and study experimentally. In the context of this compound, theoretical calculations have been instrumental in understanding its polymerization and the intermediates involved.

Thin films of this compound, when warmed from cryogenic temperatures (32 K) in a vacuum, undergo polymerization. researchgate.net This process proceeds through an intermediate that is stable in the temperature range of 180 to 220 K. researchgate.net Infrared spectroscopy of this intermediate reveals C-nitroso vibrational frequencies similar to the monomer, along with a strong band at 1260 cm⁻¹, which is characteristic of an O-N=N-O vibration. researchgate.net This has been assigned to the trans-dimer of this compound. researchgate.net Further warming above 220 K leads to the formation of oligomers and eventually polymers. researchgate.net

Density functional theory (DFT) calculations have been employed to simulate the vibrational spectra of related compounds, aiding in the interpretation of experimental data. For instance, in the study of 1-chloro-2,4-dinitrobenzene, DFT calculations with the B3LYP/6-311+G** basis set were used to evaluate fundamental vibrational frequencies and intensities, showing excellent agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. nih.gov Such computational approaches are crucial for assigning spectral features to specific molecular vibrations and for identifying transient species.

The electroreduction of dinitrobenzene isomers has also been investigated using a combination of experimental techniques and quantum chemical calculations. researchgate.net These studies help in understanding the reactions of intermediate radical anions, which are transient species formed during the electrochemical process. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Assignment | Reference |

| C-nitroso stretch | Similar to monomer | Intermediate species in polymerization | researchgate.net |

| O-N=N-O vibration | 1260 | trans-dimer of this compound | researchgate.netmdpi.com |

Quantum-Chemical Studies on Complex Reaction Energetics

Quantum-chemical calculations provide detailed information about the energetics of complex reaction pathways, including the stability of intermediates and the heights of activation barriers. These studies are essential for understanding reaction mechanisms.

The polymerization of this compound is a key area where computational studies have shed light on the reaction energetics. The process can be initiated by UV irradiation at cryogenic temperatures or by sublimation followed by cryogenic deposition. researchgate.net The subsequent polymerization upon warming is not a simple process. researchgate.net

Computational studies using Fragment Molecular Orbital (FMO) methods have been applied to investigate the structural characteristics of oligomers formed from this compound. mdpi.com These calculations predicted that the most stable conformations have a helical structure. mdpi.com FMO methods have shown good correlation with DFT results for shorter polymers and are significantly faster, making them suitable for studying larger systems. researchgate.net

The kinetics of the solid-state dimerization of related compounds, such as p-bromonitrosobenzene, have been analyzed, with rate coefficients and activation energies determined at different temperatures (see table below). mdpi.com This type of analysis, supported by computational modeling, helps to elucidate the factors controlling the reaction rates.

| Temperature (K) | Rate Coefficient, k (s⁻¹) | Activation Energy, Ea (kJ/mol) |

| 273 | 1.8 x 10⁻⁵ | 65 ± 2 |

| 278 | 4.2 x 10⁻⁵ | 65 ± 2 |

| 283 | 6.9 x 10⁻⁵ | 65 ± 2 |

| 288 | 1.5 x 10⁻⁴ | 65 ± 2 |

| Data for the solid-state dimerization of p-bromonitrosobenzene after sublimation. mdpi.com |

Furthermore, quantum-chemical studies have been used to investigate the mechanism of depolymerization of polymeric p-dinitrosobenzene, which is relevant to its application in the vulcanization of unsaturated rubbers. researchgate.net These calculations help to explain the decrease in vulcanizing activity of p-dinitrosobenzene during prolonged storage. researchgate.net